1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C12H14FNO. It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety.
Mechanism of Action
Target of action
The targets of pyrrolidine derivatives can vary widely depending on the specific compound and its functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of pyrrolidine derivatives is also dependent on the specific compound and its targets. They can act as agonists, antagonists, inhibitors, or modulators of their targets .
Biochemical pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways, depending on their targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its pharmacokinetics .
Result of action
The molecular and cellular effects of pyrrolidine derivatives depend on their mode of action and their targets. They can have a variety of effects, including altering cell signaling, inhibiting enzyme activity, and more .
Action environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 1-(4-(2-Fluorophenoxy)phenyl)ethanone
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The presence of the fluorophenyl group in this compound imparts unique properties, such as enhanced stability and specific binding interactions .
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14-6-5-11(8-14)10-3-2-4-12(13)7-10/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXIFUAQCAOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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